1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione
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Overview
Description
1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromophenyl group and a piperidine-2,6-dione moiety, making it a valuable structure in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione typically involves the reaction of 4-bromobenzaldehyde with piperidine-2,6-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine-2,6-dione derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxopiperidine: A simpler analog without the bromophenyl group.
4-Bromophenylpiperidine: Lacks the oxoethyl group.
Piperidine-2,6-dione: The core structure without additional substituents.
Uniqueness
1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione is unique due to the presence of both the bromophenyl and oxoethyl groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications .
Biological Activity
1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione, also known as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a bromophenyl group and a piperidine ring, which contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure plays a crucial role in determining the compound's biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of piperidine derivatives, including the compound . A notable study highlighted that certain piperidine derivatives exhibited significant antibacterial and antifungal activities against various pathogens. For instance, compounds with halogen substituents demonstrated enhanced bioactivity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL against organisms such as Bacillus subtilis and Escherichia coli .
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Bacillus subtilis | 75 |
This compound | E. coli | 125 |
Other Piperidine Derivative | Pseudomonas aeruginosa | 150 |
Anticancer Activity
The anticancer potential of piperidine derivatives has been a focal point in recent research. In vitro studies have shown that certain piperidine compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives tested against MCF7 (breast cancer) and HCT116 (colon cancer) cells demonstrated sub-micromolar IC50 values, indicating potent antiproliferative activity .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that piperidine derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways critical for cell survival and division in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to induce oxidative stress in target cells, leading to apoptosis.
Case Studies
In a recent study published in MDPI, researchers synthesized various piperidine derivatives and evaluated their biological activities. The study found that modifications on the piperidine ring significantly influenced both antimicrobial and anticancer properties .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that the presence of halogen atoms enhanced antibacterial activity while maintaining low cytotoxicity towards normal cells .
Properties
Molecular Formula |
C13H12BrNO3 |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H12BrNO3/c14-10-6-4-9(5-7-10)11(16)8-15-12(17)2-1-3-13(15)18/h4-7H,1-3,8H2 |
InChI Key |
YSXVNJZYIIMYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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